Ethyl 4-methylthiophene-3-carboxylate Ethyl 4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 177032-11-0
VCID: VC8248027
InChI: InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=CSC=C1C
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol

Ethyl 4-methylthiophene-3-carboxylate

CAS No.: 177032-11-0

Cat. No.: VC8248027

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methylthiophene-3-carboxylate - 177032-11-0

Specification

CAS No. 177032-11-0
Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
IUPAC Name ethyl 4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3
Standard InChI Key ZNSIHGXAXBRNSW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC=C1C
Canonical SMILES CCOC(=O)C1=CSC=C1C

Introduction

Molecular Structure and Characterization

Structural Features

Ethyl 4-methylthiophene-3-carboxylate belongs to the thiophene-3-carboxylate family. Key structural attributes include:

  • Molecular Formula: C8H10O2S\text{C}_8\text{H}_{10}\text{O}_2\text{S}

  • Molecular Weight: 170.23 g/mol .

  • SMILES Notation: CCOC(=O)C1=CSC=C1C\text{CCOC(=O)C1=CSC=C1C} .
    The thiophene ring adopts a planar conformation, with the methyl and carboxylate groups contributing to steric and electronic modulation. Unlike its 2-amino-substituted analogs, this compound lacks hydrogen-bonding donors, influencing its crystallographic packing and reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number177032-11-0
Molecular FormulaC8H10O2S\text{C}_8\text{H}_{10}\text{O}_2\text{S}
Molecular Weight170.23 g/mol
Topological Polar Surface Area26.3 Ų
LogP (Predicted)2.23

Synthesis and Purification

Synthetic Routes

While direct synthesis protocols for ethyl 4-methylthiophene-3-carboxylate are sparsely documented, analogous methods for aminothiophenes suggest potential pathways:

  • Gewald Reaction: A multi-component condensation of ketones, cyanoacetates, and elemental sulfur . For example, reacting 4-methylcyclohexanone with ethyl cyanoacetate and sulfur in ethanol under basic conditions could yield the target compound.

  • Esterification: Carboxylic acid precursors (e.g., 4-methylthiophene-3-carboxylic acid) may undergo esterification with ethanol under acidic catalysis .

Table 2: Example Reaction Conditions (Hypothetical)

ReactantCatalystSolventTemperatureYield
4-Methylthiophene-3-carboxylic acidH2SO4\text{H}_2\text{SO}_4EthanolReflux~75%

Physical and Chemical Properties

Spectroscopic Characterization

  • NMR: Expected signals include a triplet for the ethyl group (δ\delta 1.3 ppm, J=7.1HzJ = 7.1 \, \text{Hz}), a singlet for the methyl group (δ\delta 2.3 ppm), and aromatic protons (δ\delta 6.0–7.0 ppm) .

  • IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O ester) .

Applications and Derivatives

Pharmaceutical Intermediates

Thiophene carboxylates are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance:

  • Anticancer Agents: Derivatives like ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS 329082-04-4) exhibit kinase inhibitory activity .

  • Antivirals: Structural analogs have been explored for protease inhibition .

Material Science

The electron-rich thiophene ring enhances charge transport in organic semiconductors. Ethyl 4-methylthiophene-3-carboxylate could serve as a monomer for conductive polymers .

ParameterValueSource
Hazard StatementsH302 (Harmful if swallowed)
Precautionary CodesP264, P270, P330, P501
Storage ConditionsSealed, dry, 2–8°C

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